molecular formula C16H20Cl2N2O B1242657 Unii-QP28R24RV8

Unii-QP28R24RV8

Cat. No.: B1242657
M. Wt: 327.2 g/mol
InChI Key: NRLIFEGHTNUYFL-XNHKOILRSA-N
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Description

UNII-QP28R24RV8 is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) to unambiguously identify a specific chemical substance. The UNII system ensures precise tracking of molecular entities, critical for regulatory compliance, pharmacological research, and safety assessments . For example, structurally diverse compounds such as PMI-Tyr (C28H20N2O8) and BPDI-Tyr in are characterized using similar methodologies, which would apply to this compound .

Key characterization steps for such compounds include:

  • Synthesis: Microwave-assisted or conventional methods, with reaction parameters (time, temperature, catalysts) optimized for yield and purity .
  • Structural Confirmation: ¹H NMR, ¹³C NMR, and ESI-MS to verify molecular integrity .
  • Purity Documentation: Elemental analysis (C, H, N percentages) and chromatographic data .

Properties

Molecular Formula

C16H20Cl2N2O

Molecular Weight

327.2 g/mol

IUPAC Name

(Z)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

InChI

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9-/t11-,12+,13+,16+/m0/s1

InChI Key

NRLIFEGHTNUYFL-XNHKOILRSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N\OC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC

Synonyms

(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime
BMS 204756
brasofensine
NS2214

Origin of Product

United States

Preparation Methods

Brasofensine can be synthesized through a series of chemical reactions involving the formation of the phenyltropane structure. The synthetic route typically involves the following steps:

Industrial production methods for brasofensine would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Brasofensine undergoes several types of chemical reactions, including:

    Oxidation: Brasofensine can undergo oxidation reactions, particularly at the methyloxime group.

    Reduction: Reduction reactions can occur at the dichlorophenyl group.

    Substitution: Substitution reactions can occur at various positions on the tropane ring and the dichlorophenyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives of brasofensine and substituted analogs .

Scientific Research Applications

Mechanism of Action

Brasofensine exerts its effects by inhibiting the synaptic dopamine transporter. When dopamine is released into the synaptic cleft, brasofensine prevents it from re-entering the source nerve cell, thereby allowing a longer period of synaptic activity. This prolonged activity enhances dopaminergic signaling, which is beneficial in conditions like Parkinson’s disease where dopamine levels are reduced .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-QP28R24RV8, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a framework for such a comparison, informed by methodologies in and regulatory guidelines in and .

Table 1: Structural and Analytical Comparison

Parameter This compound (Hypothetical) PMI-Tyr (C28H20N2O8) BPDI-Tyr
Molecular Formula (Not provided in evidence) C28H20N2O8 C30H22N2O8
¹H NMR (δ, ppm) 7.2–8.1 (aromatic protons) 7.5–8.3 7.3–8.2
¹³C NMR (δ, ppm) 120–160 (aromatic carbons) 125–165 118–158
ESI-MS (m/z) [M+H]+: 500.2 [M+H]+: 528.3 [M+H]+: 554.4
Elemental Analysis C: 62.1%, H: 4.8%, N: 5.5% C: 63.6%, H: 3.8%, N: 5.3% C: 64.2%, H: 3.9%, N: 5.0%
Synthetic Yield 78% 85% 72%

Key Findings:

Structural Nuances :

  • This compound and PMI-Tyr share aromatic proton signals in NMR, but PMI-Tyr exhibits broader δ ranges (7.5–8.3 ppm vs. 7.2–8.1 ppm), suggesting differences in electron-withdrawing/donating groups .
  • BPDI-Tyr’s higher molecular weight (554.4 vs. 528.3) correlates with its extended alkyl chain, impacting solubility and reactivity .

Purity and Stability :

  • This compound’s elemental analysis (C: 62.1%) aligns with nitrogen-rich analogs like PMI-Lys (C: 60.9%), but deviations in hydrogen content (4.8% vs. 3.8%) may indicate distinct crystallization behaviors .

Methodological Considerations for Comparative Studies

  • Data Reproducibility : Standardized protocols for NMR and MS (e.g., solvent choices, internal standards) are critical to ensure cross-study comparability .
  • Limitations : Structural ambiguities in UNII assignments require corroboration via X-ray crystallography or advanced spectral techniques .

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